molecular formula C17H25BFNO3 B8171205 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide

Cat. No.: B8171205
M. Wt: 321.2 g/mol
InChI Key: IQXJNMDLZHAEEG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide is a fluorine-containing organic compound that belongs to the class of boric acid derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a boronic ester group, and an amide functional group. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide typically involves a multi-step reaction process. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further synthetic applications or as intermediates in the production of other chemical entities.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its boronic ester group is particularly useful in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.

  • Biology: The fluorine atom in the compound enhances its biological activity, making it a valuable tool in the study of enzyme inhibitors and ligand binding.

  • Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's affinity for certain biological targets, while the boronic ester group facilitates binding to enzymes and receptors. The amide group contributes to the compound's overall stability and bioactivity.

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness: 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide stands out due to its unique combination of fluorine, boronic ester, and amide groups. This combination provides enhanced biological activity and stability compared to similar compounds, making it a valuable asset in various research and industrial applications.

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-11(2)20-15(21)9-12-7-8-13(10-14(12)19)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXJNMDLZHAEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)NC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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